molecular formula C8H16ClNO B3034374 2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride CAS No. 1630906-36-3

2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride

Cat. No.: B3034374
CAS No.: 1630906-36-3
M. Wt: 177.67
InChI Key: RUSHDNOKKGDAGL-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride is a bicyclic compound with a nitrogen atom incorporated into its structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. It is often used as a building block in organic synthesis and as a reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride typically involves the reaction of 2-Azabicyclo[2.2.2]octane with formaldehyde and hydrogen chloride. The reaction conditions usually include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include water or alcohol.

    Catalysts: Acidic catalysts such as hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve batch or continuous processes. The key steps include:

    Reaction: Mixing 2-Azabicyclo[2.2.2]octane with formaldehyde and hydrogen chloride.

    Purification: Crystallization or distillation to obtain the pure compound.

    Quality Control: Ensuring the purity and consistency of the final product through analytical techniques.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.

Scientific Research Applications

2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Blocking the active site of enzymes and preventing substrate binding.

    Receptor Modulation: Altering the conformation of receptors and affecting signal transduction.

Comparison with Similar Compounds

2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride can be compared with other similar compounds, such as:

    2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure.

    8-Azabicyclo[3.2.1]octane: Known for its biological activity and use in drug discovery.

The uniqueness of this compound lies in its specific chemical structure and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-azabicyclo[2.2.2]octan-1-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-6-8-3-1-7(2-4-8)5-9-8;/h7,9-10H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSHDNOKKGDAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CN2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride
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2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride
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2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride
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2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride
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2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride

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